Cas no 821770-39-2 (6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]-)
821770-39-2 structure
Product Name:6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]-
CAS-nummer:821770-39-2
MF:C24H28O
MW:332.478527069092
CID:697523
PubChem ID:71419962
Update Time:2025-04-19
6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]-
- 7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one
- DTXSID20839177
- 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one
- 821770-39-2
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- Inchi: 1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3
- InChI-sleutel: SCXSRKZZKFUURC-UHFFFAOYSA-N
- LACHT: O=C(CCC1C=CC=CC=1)C(CC=CC1C=CC=CC=1)C/C=C(/C)\C
Berekende eigenschappen
- Exacte massa: 332.214015512g/mol
- Monoisotopische massa: 332.214015512g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 9
- Complexiteit: 429
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 6.4
- Topologisch pooloppervlak: 17.1Ų
6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]- Gerelateerde literatuur
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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